molecular formula C8H16N2 B14714945 8-Aminooctanenitrile CAS No. 22819-92-7

8-Aminooctanenitrile

Cat. No.: B14714945
CAS No.: 22819-92-7
M. Wt: 140.23 g/mol
InChI Key: YUXPYTMXIQEMOG-UHFFFAOYSA-N
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Description

8-Aminooctanenitrile is an organic compound characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Aminooctanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amines and nitriles.

Scientific Research Applications

8-Aminooctanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Aminooctanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 8-Aminooctanenitrile is unique due to the presence of both an amino group and a nitrile group on an octane chain. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

22819-92-7

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

8-aminooctanenitrile

InChI

InChI=1S/C8H16N2/c9-7-5-3-1-2-4-6-8-10/h1-7,9H2

InChI Key

YUXPYTMXIQEMOG-UHFFFAOYSA-N

Canonical SMILES

C(CCCC#N)CCCN

Origin of Product

United States

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